(3,3-Diphenylpropyl)phosphanethione
Description
(3,3-Diphenylpropyl)phosphanethione is a phosphorus-containing compound characterized by a central phosphanethione (P=S) group substituted with a 3,3-diphenylpropyl moiety. For instance, the 3,3-diphenylpropyl group is a recurring motif in chiral recognition and bioactive molecules. In fendiline (N-(3,3-Diphenylpropyl)-α-methylbenzylamine), this group is critical for enantiomer separation in chromatographic applications . Similarly, derivatives like 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides demonstrate the group’s role in modulating biological activity, particularly in CCR5 receptor binding . The phosphanethione variant likely combines the steric bulk of the diphenylpropyl group with the electronic properties of the P=S bond, making it relevant in catalysis, material science, or medicinal chemistry.
Properties
CAS No. |
31581-34-7 |
|---|---|
Molecular Formula |
C15H15PS |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
(1-phenyl-3-thiophosphorosopropyl)benzene |
InChI |
InChI=1S/C15H15PS/c17-16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
DFCZTGJGVKYOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCP=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diphenylpropyl)phosphanethione typically involves the reaction of 3,3-diphenylpropylamine with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows: [ \text{C15H15N} + \text{P2S5} \rightarrow \text{C15H15PS} + \text{P4S10} ]
Industrial Production Methods: In an industrial setting, the production of (3,3-Diphenylpropyl)phosphanethione may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (3,3-Diphenylpropyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The phosphorus-sulfur bond can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of 3,3-diphenylpropylamine.
Substitution: Formation of various substituted phosphine derivatives.
Scientific Research Applications
(3,3-Diphenylpropyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Diphenylpropyl)phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to active sites or altering their conformation. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (3,3-Diphenylpropyl)phosphanethione with key analogs:
Role of Substituents in Chiral Recognition
In fendiline derivatives, the 3,3-diphenylpropyl group is essential for enantioselectivity. Replacing it with smaller alkyl groups (e.g., n-alkyl or 2-phenylalkyl) reduces separation factors (α) by 30–50% and resolution (Rs) by 40–60%, highlighting its steric and π-π interaction capabilities . Similarly, extending the methyl group at the chiral center to larger alkyl chains diminishes enantiomer discrimination, as the size difference between substituents decreases . This contrasts with (3,3-Diphenylpropyl)phosphanethione, where the P=S group may introduce distinct electronic effects, though its chiral applications remain unexplored in the evidence.
Physicochemical Properties
While solubility data for (3,3-Diphenylpropyl)phosphanethione is unavailable, analogs provide clues. Fendiline’s logP is ~5.2, indicating high hydrophobicity due to the diphenylpropyl group . Similarly, 3,3'-diphenylpropyl amine’s market data emphasizes its stability under standard storage conditions (room temperature, inert atmosphere) .
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